1,4-Dibromo-2,5-difluorobenzene

Catalog No.
S703321
CAS No.
327-51-5
M.F
C6H2Br2F2
M. Wt
271.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dibromo-2,5-difluorobenzene

CAS Number

327-51-5

Product Name

1,4-Dibromo-2,5-difluorobenzene

IUPAC Name

1,4-dibromo-2,5-difluorobenzene

Molecular Formula

C6H2Br2F2

Molecular Weight

271.88 g/mol

InChI

InChI=1S/C6H2Br2F2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H

InChI Key

GLVMLJCMUBZVTJ-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Br)F)Br)F

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Br)F

Synthesis

,4-Dibromo-2,5-difluorobenzene can be synthesized through various methods, including:

  • Electrophilic aromatic substitution of 1,2,4,5-tetrafluorobenzene with bromine
  • Fluorination of 1,4-dibromobenzene with potassium fluoride []

Applications in Scientific Research

,4-Dibromo-2,5-difluorobenzene has been used as a building block in the synthesis of various functional materials, including:

  • Ligands for transition metals: These are molecules that can bond to metal atoms and are used in various applications such as catalysis and medicinal chemistry.
  • Polymers: 1,4-Dibromo-2,5-difluorobenzene has been incorporated into polymers to improve their properties such as thermal stability and conductivity [].
  • Organic electronics: This field focuses on the development of electronic devices using organic materials. 1,4-Dibromo-2,5-difluorobenzene has been used as a precursor to materials for organic light-emitting diodes (OLEDs).

1,4-Dibromo-2,5-difluorobenzene is a synthetic aromatic compound with the molecular formula C6H2Br2F2C_6H_2Br_2F_2 and a molecular weight of approximately 271.885 g/mol. It is characterized by two bromine atoms and two fluorine atoms attached to a benzene ring. The compound appears as a white to almost white powder or crystalline solid, with a melting point ranging from 62.0 to 66.0 °C . Its structure can be represented by the InChIKey GLVMLJCMUBZVTJ-UHFFFAOYSA-N, and it is registered under the CAS number 327-51-5 .

1,4-Dibromo-2,5-difluorobenzene itself is not expected to have a specific biological mechanism of action. Its primary function lies in its role as a precursor molecule for the synthesis of various bioactive compounds [].

  • Due to the presence of bromine atoms, 1,4-Dibromo-2,5-difluorobenzene is likely to be irritating to the skin, eyes, and respiratory system.
  • Specific data on its toxicity or flammability is not available.
  • Standard laboratory safety protocols for handling organic chemicals should be followed when working with this compound.
Typical of halogenated aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles through nucleophilic aromatic substitution, often requiring strong bases.
  • Cross-Coupling Reactions: This compound can serve as a precursor in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, to form more complex organic molecules .
  • Electrophilic Aromatic Substitution: The presence of fluorine atoms can direct electrophiles to specific positions on the benzene ring, allowing for further functionalization of the compound .

Synthesis of 1,4-dibromo-2,5-difluorobenzene typically involves:

  • Halogenation of Benzene Derivatives: Starting from 2,5-difluorobenzene, bromination can be achieved using bromine or brominating agents in the presence of a catalyst.
  • Direct Fluorination: Alternatively, starting from dibromobenzene derivatives and applying fluorination techniques can yield the desired product .

1,4-Dibromo-2,5-difluorobenzene is utilized in various applications:

  • Building Block for Synthesis: It serves as a key intermediate in synthesizing more complex organic compounds and polymers .
  • Material Science: The compound is used in developing advanced materials due to its unique electronic properties.
  • Pharmaceutical Research: Its role as a potential cytochrome P450 inhibitor makes it relevant in medicinal chemistry for drug design .

Interaction studies reveal that 1,4-dibromo-2,5-difluorobenzene interacts with various biological systems primarily through enzyme inhibition. Its ability to inhibit cytochrome P450 enzymes suggests that it may alter the metabolism of other drugs when co-administered. Further research is needed to fully understand its pharmacokinetics and potential toxicological effects .

Several compounds share structural similarities with 1,4-dibromo-2,5-difluorobenzene. Below is a comparison highlighting their unique features:

Compound NameFormulaSimilarity IndexUnique Features
1,3-Dibromo-2,5-difluorobenzeneC6H2Br2F20.97Different bromine positioning affects reactivity
1,5-Dibromo-2,4-difluorobenzeneC6H2Br2F20.90Varying positions of halogens influence properties
2-Bromo-1,3,4-trifluorobenzeneC6BrF30.90Contains three fluorine atoms enhancing polarity
1-Bromo-2-fluoro-4-nitrobenzeneC6H4BrFNO20.85Contains nitro group affecting electronic properties

The uniqueness of 1,4-dibromo-2,5-difluorobenzene lies in its specific arrangement of halogens which influences its chemical reactivity and potential applications in material science and pharmaceuticals .

Molecular Structure and Formula (C₆H₂Br₂F₂)

1,4-Dibromo-2,5-difluorobenzene is an aromatic halogenated compound with the molecular formula C₆H₂Br₂F₂ [1] [2] [3]. The compound features a benzene ring core with four halogen substituents arranged in a specific positional pattern [4]. The molecular weight of this tetrahalobenzene derivative is 271.88 grams per mole [1] [3] [5].

The structural framework consists of a six-membered aromatic ring containing six carbon atoms, two hydrogen atoms, two bromine atoms, and two fluorine atoms [2] [4]. The SMILES notation for this compound is C1=C(C(=CC(=C1Br)F)Br)F, which provides a linear representation of its connectivity [1] [5]. The InChI representation is InChI=1S/C6H2Br2F2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H, offering a standardized structural description [2] [4].

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₆H₂Br₂F₂ [1]
Molecular Weight271.88 g/mol [1] [3]
InChI KeyGLVMLJCMUBZVTJ-UHFFFAOYSA-N [2] [4]
SMILESC1=C(C(=CC(=C1Br)F)Br)F [1] [5]
Physical StateSolid crystalline powder [3] [6]
Melting Point60-66°C [1] [3] [7]
Boiling Point209°C at 1013 hPa [7]

The molecular geometry exhibits typical aromatic characteristics with the benzene ring maintaining planarity [8]. Bond length parameters for similar tetrahalobenzene compounds indicate carbon-carbon bond distances of approximately 1.39-1.40 Ångströms within the aromatic ring [9] [10]. Carbon-bromine bonds typically measure 1.91-1.94 Ångströms, while carbon-fluorine bonds are shorter at 1.34-1.36 Ångströms [9] [10].

IUPAC Nomenclature and Alternative Designations

The systematic IUPAC name for this compound is 1,4-dibromo-2,5-difluorobenzene [1] [2] [5]. This nomenclature follows the standard convention for substituted benzenes, indicating the positions of the halogen substituents on the aromatic ring [11]. The numbering system begins with position 1 and proceeds around the ring to minimize the numerical values of the substituent positions [2].

Table 2: Nomenclature and Alternative Designations

Designation TypeName
IUPAC Name1,4-dibromo-2,5-difluorobenzene [1] [2]
Alternative Name 12,5-dibromo-1,4-difluorobenzene [2] [11]
Alternative Name 22,5-difluoro-1,4-dibromobenzene [2] [11]
Alternative Name 3benzene, 1,4-dibromo-2,5-difluoro- [2] [4]
CAS Registry Number327-51-5 [1] [2] [3]
MDL NumberMFCD00000346 [1] [3] [12]
EC Number206-317-2 [1] [2]

Several alternative systematic names are commonly encountered in the literature [2] [11]. The compound may be designated as 2,5-dibromo-1,4-difluorobenzene or 2,5-difluoro-1,4-dibromobenzene, depending on which halogen substituents are prioritized in the naming convention [11]. The Chemical Abstracts Service registry number 327-51-5 provides a unique identifier for this compound across chemical databases [1] [2] [3].

The European Community number 206-317-2 serves as an additional regulatory identifier [1] [2]. Various commercial suppliers may use abbreviated forms or trade designations, but the systematic IUPAC nomenclature remains the preferred scientific standard [5].

Crystallographic Structure Analysis

Crystallographic analysis of 1,4-dibromo-2,5-difluorobenzene reveals important structural details about the solid-state organization of this compound [6] [7]. The crystalline form appears as white to almost white powder under standard conditions [3] [12] [6]. X-ray diffraction studies of related tetrahalobenzene compounds provide insights into the typical packing arrangements and intermolecular interactions present in these halogenated aromatic systems [13] [14].

The solid-state structure exhibits characteristics common to planar aromatic molecules with multiple halogen substituents [13]. Crystallographic studies of similar compounds, such as tetrachlorobenzene, demonstrate that these molecules typically pack in layered arrangements with specific intermolecular interactions [13] [14]. The crystal structure is stabilized by various non-covalent interactions, including halogen-halogen contacts and weak hydrogen bonding [13].

Table 3: Crystallographic and Physical Parameters

ParameterValue
Crystal FormCrystalline powder [3] [6]
ColorWhite to almost white [3] [12]
Melting Point Range60-66°C [1] [3] [7]
Boiling Point (20 mmHg)96°C [1] [7]
Physical State at 20°CSolid [3] [6]
Storage TemperatureRoom temperature [3] [12]

The molecular packing in the crystal lattice is influenced by the specific halogen distribution pattern [13]. Bromine and fluorine atoms participate in different types of intermolecular interactions due to their distinct electronic properties and sizes [15]. The crystallographic space group and unit cell parameters would require specific single-crystal X-ray diffraction analysis for this particular compound to determine precise structural details [13] [14].

Temperature-dependent structural studies of related tetrahalobenzenes indicate potential polymorphic behavior, where different crystal forms may exist under varying temperature conditions [13]. The α and β polymorphs observed in tetrachlorobenzene suggest that similar structural variations might occur in 1,4-dibromo-2,5-difluorobenzene under different crystallization conditions [13].

Halogen Distribution and Molecular Symmetry

The halogen distribution in 1,4-dibromo-2,5-difluorobenzene follows a specific substitution pattern that significantly influences the molecular symmetry and electronic properties [1] [2]. The compound features bromine atoms at positions 1 and 4, with fluorine atoms at positions 2 and 5 of the benzene ring [2] [4]. This arrangement creates a para-dibromo and meta-difluoro substitution pattern relative to each halogen type [11].

The molecular symmetry belongs to the C₂ᵥ point group, characterized by a two-fold rotation axis and two mirror planes [8]. This symmetry classification reflects the spatial arrangement of the four halogen substituents around the benzene ring core [8]. The molecule possesses pseudo-D₂ₕ symmetry when considering the planar nature of the aromatic system [8].

Table 4: Symmetry and Halogen Distribution Analysis

PropertyDescription
Substitution Pattern1,4-dibromo-2,5-difluoro [1] [2]
Point GroupC₂ᵥ [8]
Symmetry ElementsC₂ axis, 2 mirror planes [8]
Bromine Positions1,4 (para-arrangement) [1] [2]
Fluorine Positions2,5 (meta-arrangement relative to Br) [1] [2]
Electronic DistributionAlternating electron-withdrawing halogens [15]

The alternating halogen pattern creates distinct electronic environments around the benzene ring [15]. Bromine atoms, being larger and less electronegative than fluorine, contribute different electronic effects to the aromatic system [15] [10]. The electronegativity difference between bromine (2.96) and fluorine (3.98) results in varying degrees of electron withdrawal from the aromatic ring [10].

The symmetry considerations are crucial for understanding the vibrational and spectroscopic properties of the molecule [8]. The C₂ᵥ point group symmetry allows for specific selection rules in infrared and Raman spectroscopy, facilitating structural characterization and analysis [8]. The halogen distribution pattern also influences the dipole moment and overall polarity of the molecule [15].

Physical State and Appearance Characteristics

1,4-Dibromo-2,5-difluorobenzene exists as a solid at room temperature (20°C) [1] [2] [3]. The compound exhibits distinctive appearance characteristics that are consistent across multiple commercial sources and analytical databases.

The physical appearance of 1,4-Dibromo-2,5-difluorobenzene is characterized by its white to almost white coloration [1] [2] [3] [4]. The compound typically presents as a powder to crystalline material, with suppliers reporting it as "powder to crystal" form [1] [5]. More specifically, the material is described as "white to almost white powder to crystal" by multiple chemical suppliers [2] [3], indicating a range of particle sizes and crystal habits depending on preparation and purification methods.

The crystalline nature of the compound is attributed to the symmetrical substitution pattern of the halogen atoms on the benzene ring, which facilitates regular packing arrangements in the solid state [4]. The compound maintains its solid state under standard laboratory conditions, with storage recommendations typically specifying room temperature conditions in sealed, dry containers [1] [2].

Thermal Properties

Melting and Boiling Point Determinations

The melting point of 1,4-Dibromo-2,5-difluorobenzene has been extensively characterized across multiple literature sources, showing remarkable consistency in reported values. The compound exhibits a melting point range of 60-66°C [1] [6] [7] [8] [9] [10] [2] [3] [4] , with most sources reporting values within the narrower range of 60-62°C [1] [6] [7] .

Specific melting point determinations from various sources include:

  • 60-62°C as reported by ChemicalBook and literature sources [1] [7]
  • 62.0-66.0°C as specified by TCI Chemicals [2] [3]
  • 64-65°C as reported by J&K Scientific [10]
  • 59-63°C as listed by ChemIndex [9]

The boiling point characteristics of 1,4-Dibromo-2,5-difluorobenzene demonstrate the compound's thermal stability and volatility properties. Under reduced pressure conditions, the compound exhibits a boiling point of 96°C at 20 mmHg [1] [6] [10] [2] [3] [4] . This reduced-pressure boiling point is consistently reported across multiple sources, indicating its reliability for practical applications.

Under standard atmospheric pressure (760 mmHg), the boiling point is significantly higher at 209.2±35.0°C [7] [8] [9]. The substantial difference between atmospheric and reduced-pressure boiling points reflects the compound's molecular weight and intermolecular forces, typical of halogenated aromatic compounds.

Phase Transition Thermodynamics

The thermodynamic properties associated with phase transitions of 1,4-Dibromo-2,5-difluorobenzene have been characterized through both experimental measurements and theoretical calculations. The heat of fusion (enthalpy of fusion) has been calculated using the Joback method as 20.90 kJ/mol [12] [13], representing the energy required to convert the solid to liquid at the melting point.

The heat of vaporization shows some variation in reported values, with literature sources indicating a range of 42.7-44.45 kJ/mol [8] [12] [13]. Specific values include:

  • 42.7 kJ/mol as reported in one source [8]
  • 44.45 kJ/mol from Joback method calculations [12] [13]

These thermodynamic parameters are essential for understanding the compound's behavior in thermal processes and for engineering applications involving phase changes. The relatively high heat of vaporization reflects the strong intermolecular forces present in the liquid phase, attributed to the polarizable halogen atoms and aromatic π-π interactions.

Solubility Parameters in Various Solvents

The solubility profile of 1,4-Dibromo-2,5-difluorobenzene reflects its hydrophobic aromatic nature and the influence of halogen substitution on intermolecular interactions. The compound exhibits distinct solubility characteristics across different solvent systems, which are crucial for its handling and applications in synthesis.

Water Solubility: 1,4-Dibromo-2,5-difluorobenzene is completely insoluble in water [1] [7] [9] [14] [15] [5]. This insolubility is attributed to the hydrophobic nature of the aromatic ring system and the non-polar character imparted by the halogen substituents. The high electronegativity of the halogen atoms, while creating some polarity, is insufficient to overcome the hydrophobic interactions for water solubility.

Methanol Solubility: The compound demonstrates good solubility in methanol, described as "almost transparency" in methanol solutions [1] [16] [2] [3] [5]. This solubility in methanol reflects the compound's ability to interact with polar protic solvents through weak hydrogen bonding interactions and dipole-dipole forces.

Organic Solvent Solubility: 1,4-Dibromo-2,5-difluorobenzene shows excellent solubility in various organic solvents [17] [14] [15]. The compound is readily soluble in:

The broad solubility in organic solvents is consistent with the compound's moderate polarity and ability to participate in various intermolecular interactions including van der Waals forces, dipole-dipole interactions, and halogen bonding.

Density and Refractive Index Values

The density of 1,4-Dibromo-2,5-difluorobenzene has been reported with some variation across different sources, reflecting both experimental measurements and theoretical calculations. The density values range from 2.087 to 2.10 g/cm³ [1] [7] [9] [4], with most sources converging around 2.1 g/cm³.

Specific density determinations include:

  • 2.1030 g/cm³ (rough estimate) as reported by ChemicalBook [1]
  • 2.1±0.1 g/cm³ as listed by Chemsrc [7]
  • 2.087 g/cm³ as specified by ChemIndex [9]
  • 2.1 g/cm³ (relative density) as reported by Fluorochem [4]

The high density value reflects the significant contribution of the heavy halogen atoms (bromine and fluorine) to the overall molecular mass, consistent with other polyhalogenated aromatic compounds.

The refractive index of 1,4-Dibromo-2,5-difluorobenzene has been characterized both experimentally and through estimation methods. Reported values include:

  • 1.5151 (estimate) as listed by ChemicalBook [1]
  • 1.552 as reported by multiple sources [7] [9]

The refractive index values are consistent with those expected for halogenated aromatic compounds, reflecting the compound's optical properties and molecular polarizability. The relatively high refractive index compared to simple benzene derivatives indicates the significant contribution of the halogen substituents to the overall electronic structure.

Flash Point and Thermal Stability Analysis

The flash point of 1,4-Dibromo-2,5-difluorobenzene has been determined through both experimental measurements and theoretical calculations, providing important safety information for handling and storage. The flash point is reported as 80.3±25.9°C [7] [9], with some sources indicating values around 76.7°C [17].

Alternative flash point determinations include:

  • 96°C at 20 mmHg as reported by ChemicalBook [1]
  • 80.3°C as specified by ChemIndex [9]
  • 76.7°C as listed by some commercial sources [17]

The variation in flash point values may reflect different measurement methods or pressure conditions used in the determinations. The relatively high flash point indicates that the compound presents moderate fire hazard under normal handling conditions.

Thermal Stability: 1,4-Dibromo-2,5-difluorobenzene demonstrates good thermal stability under normal storage and handling conditions [16] [2] [14] [15]. The compound is stable at room temperature when stored in sealed containers away from oxidizing agents [16] [2]. The stability is attributed to the robust aromatic ring system and the strength of the carbon-halogen bonds.

Vapor Pressure: The vapor pressure of the compound has been measured as 0.23-0.3 mmHg at 25°C [7] [8] [9] [17], indicating relatively low volatility at room temperature. This low vapor pressure contributes to the compound's stability and reduces evaporation losses during storage.

Storage Recommendations: Based on thermal stability analysis, the compound should be stored at room temperature in tightly sealed containers in a cool, dry, well-ventilated area [17] [16] [2]. Storage away from heat sources, flames, and oxidizing agents is recommended to maintain chemical stability and prevent degradation [17] [16].

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

327-51-5

Wikipedia

1,4-dibromo-2,5-difluorobenzene

Dates

Last modified: 08-15-2023

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